Cas no 845870-55-5 (4-(N-Methylamino)phenylboronic Acid Pinacol Ester)

4-(N-Methylamino)phenylboronic Acid Pinacol Ester structure
845870-55-5 structure
Product Name:4-(N-Methylamino)phenylboronic Acid Pinacol Ester
Numero CAS:845870-55-5
MF:C13H20BNO2
MW:233.11440372467
MDL:MFCD06795668
CID:721085
PubChem ID:11957892
Update Time:2024-12-09

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 4-(MethylaMino)phenylboronic acid pinacol ester
    • 4-(N-Methylamino)phenylboronic acid, pinacol ester
    • Benzenamine,N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- benzenamine,
    • N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • Methyl[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine
    • 4-(N-Methylamino)phenylboronic Acid Pinacol Ester
    • MDL: MFCD06795668
    • Inchi: 1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9,15H,1-5H3
    • Chiave InChI: WWGNYCWKFZIQQS-UHFFFAOYSA-N
    • Sorrisi: O1C(C)(C)C(C)(C)OB1C1C=CC(NC)=CC=1

Proprietà calcolate

  • Massa esatta: 233.15900
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2

Proprietà sperimentali

  • Punto di fusione: 173-177°C
  • PSA: 30.49000
  • LogP: 2.10050

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Informazioni sulla sicurezza

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A449039026-1g
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
845870-55-5 95%
1g
$326.70 2023-08-31
Alichem
A449039026-5g
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
845870-55-5 95%
5g
$806.00 2023-08-31
Chemenu
CM123993-100mg
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
845870-55-5 95%
100mg
$*** 2023-05-29
Chemenu
CM123993-250mg
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
845870-55-5 95%
250mg
$*** 2023-05-29
Chemenu
CM123993-1g
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
845870-55-5 95%
1g
$*** 2023-05-29
Fluorochem
226364-250mg
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
845870-55-5 95%
250mg
£105.00 2022-02-28
Fluorochem
226364-1g
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
845870-55-5 95%
1g
£208.00 2022-02-28
Fluorochem
226364-5g
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
845870-55-5 95%
5g
£824.00 2022-02-28
abcr
AB175396-1 g
4-(N-Methylamino)phenylboronic acid, pinacol ester, 97%; .
845870-55-5 97%
1g
€365.70 2023-05-07
abcr
AB175396-5 g
4-(N-Methylamino)phenylboronic acid, pinacol ester, 97%; .
845870-55-5 97%
5g
€1328.50 2023-05-07

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ;  rt; 30 min, rt
1.2 Reagents: Triethylamine ;  rt; 24 h, 120 °C
Riferimento
An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolborane
Murata, Miki; et al, Synlett, 2006, (12), 1867-1870

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 1902911-46-9 Solvents: Tetrahydrofuran ;  16 h, 25 °C
Riferimento
Challenging nickel-catalysed amine arylations enabled by tailored ancillary ligand design
Lavoie, Christopher M.; et al, Nature Communications, 2016, 7,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Rhenium(1+), tricarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)eth… ;  48 h, 140 °C
Riferimento
Selective mono N-methylation of anilines with methanol catalyzed by rhenium complexes: An experimental and theoretical study
Wei, Duo; et al, Journal of Catalysis, 2018, 366, 300-309

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Phosphetane, 1,2,2,3,4,4-hexamethyl-, 1-oxide Solvents: Cyclopentyl methyl ether ;  36 h, 120 °C
Riferimento
P(III)/P(V)-Catalyzed Methylamination of Arylboronic Acids and Esters: Reductive C-N Coupling with Nitromethane as a Methylamine Surrogate
Li, Gen ; et al, Journal of the American Chemical Society, 2020, 142(38), 16205-16210

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  12 h, 80 °C
Riferimento
LiHMDS-Promoted Palladium or Iron-Catalyzed ipso-Defluoroborylation of Aryl Fluorides
Zhao, Xianghu; et al, Organic Letters, 2018, 20(18), 5564-5568

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ,  Acetonitrile ,  Water ;  39 min, -5 °C
Riferimento
Metal-free borylation of electron-rich aryl (pseudo)halides under continuous-flow photolytic conditions
Chen, Kai; et al, Organic Chemistry Frontiers, 2016, 3(7), 875-879

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 55 °C; 55 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
Photoredox/Ti Dual-Catalyzed Dehydroxylation of Cyclobutanone Oximes for γ-Cyanoalkyl Radical Generation: Access to Cyanoalkyl-Substituted Oxoindolines
Yuan, Weidong; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3932-3940

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  15 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with Diborons
Bhanuchandra, M.; et al, Organic Letters, 2016, 18(12), 2966-2969

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Raw materials

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Preparation Products

4-(N-Methylamino)phenylboronic Acid Pinacol Ester Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:845870-55-5)4-(N-Methylamino)phenylboronic Acid Pinacol Ester
Numero d'ordine:A864063
Stato delle scorte:in Stock
Quantità:5g/10g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:44
Prezzo ($):476.0/904.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:845870-55-5)4-(N-Methylamino)phenylboronic Acid Pinacol Ester
A864063
Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):476.0/904.0
Email